molecular formula C11H15N3O B12990583 1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one

1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one

Cat. No.: B12990583
M. Wt: 205.26 g/mol
InChI Key: VOADXMCSXRWHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one typically involves the reaction of 2-aminopyridine with a suitable pyrrolidinone derivative. One common method involves the use of a cyclization reaction where the aminopyridine reacts with a ketone or aldehyde precursor under acidic or basic conditions to form the desired pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one is unique due to its combined aminopyridine and pyrrolidinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C11H15N3O/c1-11(2)4-6-14(10(11)15)8-3-5-13-9(12)7-8/h3,5,7H,4,6H2,1-2H3,(H2,12,13)

InChI Key

VOADXMCSXRWHKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C2=CC(=NC=C2)N)C

Origin of Product

United States

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